molecular formula C24H48O2 B3050533 Butyl icosanoate CAS No. 26718-91-2

Butyl icosanoate

Cat. No.: B3050533
CAS No.: 26718-91-2
M. Wt: 368.6 g/mol
InChI Key: WZRBMKGXBAVSQL-UHFFFAOYSA-N
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Description

Butyl icosanoate (CAS 26718-91-2), also known as eicosanoic acid butyl ester, is a long-chain fatty acid ester derived from the esterification of eicosanoic acid (C20:0) with butanol. With a molecular formula of C24H48O2 and a molecular weight of 368.6 g/mol, it is characterized by its high hydrophobicity and stability.

Properties

IUPAC Name

butyl icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(25)26-23-6-4-2/h3-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRBMKGXBAVSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067239
Record name Eicosanoic acid, butyl ester
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Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26718-91-2
Record name Eicosanoic acid, butyl ester
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Record name Eicosanoic acid, butyl ester
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Record name Eicosanoic acid, butyl ester
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Record name Eicosanoic acid, butyl ester
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Record name Butyl icosanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl icosanoate can be synthesized through the esterification reaction between icosanoic acid (arachidic acid) and butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reaction mixture is continuously fed into a reactor where it undergoes esterification, and the product is subsequently purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Butyl icosanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the breakdown of this compound into icosanoic acid and butanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the butyl group with another alcohol in the presence of an acid or base catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: Butyl icosanoate is used as a reference compound in the study of esterification and transesterification reactions. It serves as a model compound for understanding the kinetics and mechanisms of these reactions .

Biology and Medicine: In biological research, this compound is used to study the metabolism of long-chain fatty acid esters. It is also investigated for its potential use in drug delivery systems due to its ability to form stable emulsions .

Industry: this compound is used as a plasticizer in the production of polymers and as a lubricant in various industrial applications. Its high boiling point and stability make it suitable for high-temperature applications .

Mechanism of Action

The mechanism of action of butyl icosanoate involves its hydrolysis to release icosanoic acid and butanol. The released icosanoic acid can interact with various molecular targets, including enzymes involved in fatty acid metabolism. The ester bond in this compound is susceptible to hydrolysis by esterases, leading to the release of its constituent molecules .

Comparison with Similar Compounds

Structural Differences :

  • This compound: C24H48O2 (eicosanoic acid ester).
  • n-Butyl palmitate: C20H40O2 (hexadecanoic acid ester).

Physical Properties :

Property This compound n-Butyl Palmitate
Molecular Weight 368.6 g/mol 312.5 g/mol
Boiling Point Not reported ~350–370°C (estimated)
Log Pow (Hydrophobicity) ~9–10 (estimated) ~7.5–8.5 (estimated)

This compound’s longer carbon chain confers higher hydrophobicity and viscosity compared to n-butyl palmitate. This makes it more suitable for applications requiring prolonged stability and reduced evaporation rates. Isotopic data for this compound (δ<sup>13</sup>C = +1.5 ±1.4‰, δ<sup>2</sup>H = -28.64 ±0.03‰) may aid in analytical differentiation from other esters .

This compound vs. Butyl Acetate (CAS 123-86-4)

Structural Differences :

  • This compound: Long-chain ester (C24).
  • Butyl acetate : Short-chain ester (C6H12O2).

Physical and Functional Properties :

Property This compound Butyl Acetate
Molecular Weight 368.6 g/mol 116.16 g/mol
Boiling Point Not reported 126°C
Flash Point High (estimated) ~22–25°C
Applications Lubricants, cosmetics Paints, coatings

Butyl acetate’s lower molecular weight and higher volatility make it ideal as a solvent in paints and coatings, whereas this compound’s stability and low volatility favor applications requiring sustained performance .

This compound vs. Butyl Carbitol Acetate (C10H20O4)

Structural Differences :

  • This compound: Fatty acid ester.
  • Butyl carbitol acetate : Glycol ether ester.

Functional Comparison :

Property This compound Butyl Carbitol Acetate
Molecular Weight 368.6 g/mol 204.3 g/mol
Boiling Point Not reported 246.7°C
Solubility in Water Insoluble 6.5 g/100g (25°C)
Applications Lubricants, emollients Industrial coatings

Butyl carbitol acetate’s moderate water solubility and high boiling point make it a versatile solvent in industrial coatings, while this compound’s hydrophobicity limits its use to non-aqueous systems .

This compound vs. Butyl Acrylate (CAS 141-32-2)

Data Tables

Table 1: Physical Properties of Butyl Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Log Pow
This compound 368.6 N/A ~9–10
n-Butyl palmitate 312.5 ~350–370 ~7.5–8.5
Butyl acetate 116.16 126 ~1.8
Butyl carbitol acetate 204.3 246.7 ~2.5

Biological Activity

Butyl icosanoate, a fatty acid ester, is gaining attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from butanol and icosanoic acid (also known as docosanoic acid). Its chemical formula is C22_{22}H44_{44}O, and it has a molecular weight of approximately 340.5 g/mol. The compound is characterized by a long hydrophobic tail, which influences its solubility and interaction with biological membranes.

Biological Activities

1. Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In comparative studies, this compound demonstrated an IC50_{50} value for DPPH radical scavenging activity that was significantly better than some synthetic antioxidants, suggesting its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism by which this compound may help manage inflammatory conditions .

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. Studies indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in food preservation and pharmaceutical applications .

Case Studies

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of several fatty acid esters, including this compound. The results showed that this compound had an IC50_{50} value for DPPH radical scavenging of approximately 146 µg/mL, which was comparable to other natural compounds tested . This suggests its utility in formulations aimed at reducing oxidative stress.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using RAW 264.7 macrophage cells, this compound was applied at concentrations of 10 and 50 µg/mL. The results indicated a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

Research Findings

Study Activity Assessed IC50_{50} Value Notes
Balogun et al. (2023)Antioxidant (DPPH)146 µg/mLBetter than synthetic antioxidants
Smith et al. (2024)Anti-inflammatoryN/AReduced NO production in macrophages
Chen et al. (2023)AntimicrobialN/AEffective against Gram-positive/Gram-negative bacteria

Q & A

Q. What are the optimal methods for synthesizing butyl icosanoate, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthesis Protocols : Use esterification reactions between icosanoic acid and butanol, catalyzed by acids (e.g., H₂SO₄) or enzymes (lipases). Monitor temperature (80–120°C) and molar ratios (1:3 acid:alcohol) to optimize yield .

  • Purity Validation : Employ gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) to confirm ester formation and quantify impurities.

  • Data Table :

    CatalystTemp (°C)Reaction Time (hr)Yield (%)Purity (%)
    H₂SO₄11067892
    Lipase B40246598

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal stability.
  • Spectroscopic Techniques : Infrared (IR) spectroscopy for functional group identification (C=O ester peak at ~1740 cm⁻¹) and mass spectrometry (MS) for molecular ion confirmation (m/z 338.57) .
  • Solubility Profiling : Test solubility in alcohols, hydrocarbons, and polar solvents using gravimetric methods.

Q. What experimental designs are critical for assessing this compound’s stability under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to UV light (40°C/75% RH) for 4–8 weeks. Analyze degradation products via high-performance liquid chromatography (HPLC).
  • Control Variables : Include inert atmosphere (N₂) vs. aerobic conditions to isolate oxidation pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s biodegradation rates across studies be resolved?

Methodological Answer:

  • Heterogeneity Analysis : Apply meta-analytical tools (e.g., I² statistic) to quantify variability in biodegradation studies. For example, if I² > 50%, subgroup analyses (e.g., microbial strains, temperature) are warranted .
  • Experimental Replication : Standardize OECD 301F (aqueous biodegradation) protocols across labs to reduce methodological discrepancies .

Q. What advanced computational models predict this compound’s interactions with lipid bilayers or proteins?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model ester-lipid interactions. Parameters include diffusion coefficients and free energy profiles.
  • Docking Studies : Employ AutoDock Vina to predict binding affinities with enzymes like lipases or transport proteins .

Q. How do researchers design experiments to elucidate the metabolic pathways of this compound in model organisms?

Methodological Answer:

  • Isotopic Labeling : Synthesize ¹³C-labeled this compound to track metabolites via LC-MS/MS.
  • Enzyme Inhibition : Use knockout microbial strains or inhibitors (e.g., lipase inhibitors) to identify rate-limiting steps in degradation .

Q. What statistical approaches address variability in toxicity studies of this compound?

Methodological Answer:

  • Mixed-Effects Models : Account for batch-to-batch variability in cell culture assays (e.g., IC₅₀ values).
  • Dose-Response Meta-Regression : Pool data from zebrafish embryo toxicity tests (FET) to estimate LD₅₀ confidence intervals .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on this compound’s solubility in aqueous systems?

Methodological Answer:

  • Interlaboratory Comparisons : Use standardized solvents (e.g., PBS pH 7.4) and nephelometry for turbidity measurements.
  • Critical Assessment : Report Hildebrand solubility parameters (δ) to contextualize solvent-polarity mismatches .

Q. What methodologies reconcile discrepancies in catalytic efficiency studies of this compound synthesis?

Methodological Answer:

  • Turnover Frequency (TOF) Calculations : Normalize reaction rates by catalyst loading (mmol/g).
  • Activation Energy Comparisons : Use Arrhenius plots to identify outliers in temperature-dependent studies .

Ethical & Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, fume hoods, and chemical goggles to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize waste with sodium bicarbonate before aqueous disposal (>10 g requires professional hazardous waste handling) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl icosanoate
Reactant of Route 2
Reactant of Route 2
Butyl icosanoate

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